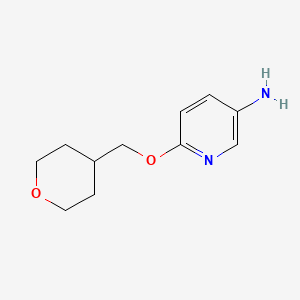![molecular formula C15H17NO B1393493 N-甲基-N-[2-(4-苯氧基苯基)乙基]胺 CAS No. 1219155-16-4](/img/structure/B1393493.png)
N-甲基-N-[2-(4-苯氧基苯基)乙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is a type of secondary amine . Secondary amines are organic compounds that contain a nitrogen atom bonded to two organic substituents and one hydrogen atom . They are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .
Synthesis Analysis
The synthesis of secondary amines like “N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” can be achieved through several methods. One common method is the N-alkylation of primary amines and ammonia. Another method involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4, tin, or iron .科学研究应用
合成抗菌化合物
- 结构类似于N-甲基-N-[2-(4-苯氧基苯基)乙基]胺的新酰硫脲衍生物对各种细菌和真菌菌株表现出显著的抗菌性能。它们的抗菌活性根据苯基上的取代基而异,显示出与革兰氏阳性、革兰氏阴性细菌和真菌的特定相互作用(Limban et al., 2011)。
有机合成和化学反应
- 对乙基烟酸酯的功能取代甲酰苯衍生物进行了合成,涉及主要胺,并导致偶氮甲烷和其他化合物的形成。这些反应展示了类似结构在合成各种有机化合物方面的多功能性(Shatirova & Nagieva, 2020)。
腐蚀抑制
- 类似于N-甲基-N-[2-(4-苯氧基苯基)乙基]胺的胺衍生物化合物被合成并在酸性介质中测试其对低碳钢的腐蚀抑制性能。研究发现,抑制效率受取代基类型的影响,为这些化合物的保护能力提供了见解(Boughoues et al., 2020)。
太阳能电池应用
- 在可再生能源领域,一项研究利用一种基于胺的富勒烯衍生物,展示其作为聚合物太阳能电池中受体和阴极界面材料的应用。这显示了N-甲基-N-[2-(4-苯氧基苯基)乙基]胺相关结构在提高有机太阳能电池效率方面的潜力(Lv等,2014)。
材料科学和涂层
- 专注于多米诺反应和膦催化的环化反应的研究涉及结构类似于N-甲基-N-[2-(4-苯氧基苯基)乙基]胺的化合物。这些化合物已显示出在合成高度官能化四氢吡啶和其他复杂有机分子方面的潜力,突显了它们在材料科学和涂层中的重要性(Cui et al., 2007; Zhu et al., 2003)。
作用机制
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that the compound can be involved in reactions at the benzylic position, which could potentially affect various biochemical pathways .
安全和危害
While specific safety and hazard information for “N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is not directly available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is recommended .
生化分析
Biochemical Properties
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with secondary amines, which are important starting materials for the synthesis of many compounds such as dithiocarbamates and dyes . The nature of these interactions often involves hydrogen bonding and other intermolecular forces, which stabilize the molecular structures of the compounds.
Cellular Effects
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with aromatic amines, which are known to play a role in cell signaling and gene expression . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to form hydrogen bonds with other molecules, which can influence its activity and function . Additionally, it may act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that secondary amines, like N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine, can be stable under certain conditions but may degrade over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to participate in metabolic reactions involving secondary amines, which are crucial for the synthesis of various compounds . These interactions can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. Studies have shown that secondary amines can be transported across cell membranes and distributed within tissues .
Subcellular Localization
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, it has been observed to localize in certain cellular structures, where it can exert its biochemical effects .
属性
IUPAC Name |
N-methyl-2-(4-phenoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSYTAVKJOXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
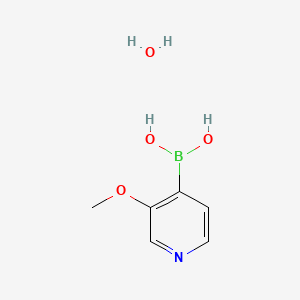
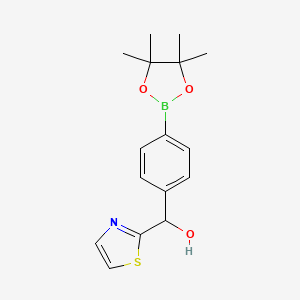

![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
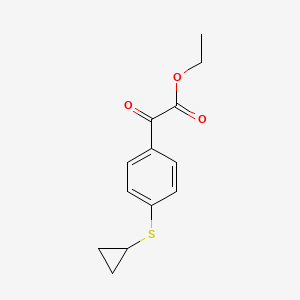
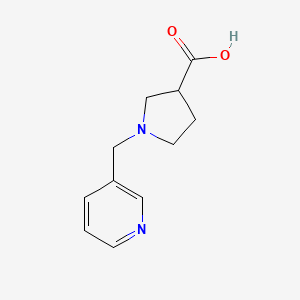
![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
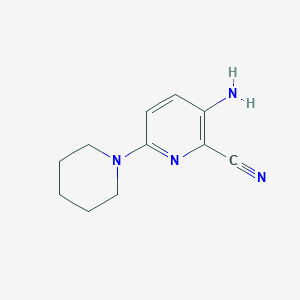

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)

![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
